molecular formula C18H20Cl3NO2 B14668800 2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline CAS No. 38767-10-1

2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline

Cat. No.: B14668800
CAS No.: 38767-10-1
M. Wt: 388.7 g/mol
InChI Key: YYHGUKDUNKQQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is an organic compound characterized by its complex structure, which includes an ethoxy group, a trichloroethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2,2,2-trichloro-1-ethoxyethanol under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Scientific Research Applications

2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with enzymes and proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trichloro-1-ethoxyethanol: Shares the trichloroethyl group but lacks the aniline moiety.

    4-ethoxyaniline: Contains the ethoxy and aniline groups but lacks the trichloroethyl group.

    2,4-dichlorobenzoic acid 2,2,2-trichloro-1-(4-ethoxyphenyl)-ethyl ester: Similar structure but with a benzoic acid ester group.

Uniqueness

2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

38767-10-1

Molecular Formula

C18H20Cl3NO2

Molecular Weight

388.7 g/mol

IUPAC Name

2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline

InChI

InChI=1S/C18H20Cl3NO2/c1-3-23-14-11-9-13(10-12-14)17(18(19,20)21)22-15-7-5-6-8-16(15)24-4-2/h5-12,17,22H,3-4H2,1-2H3

InChI Key

YYHGUKDUNKQQNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=CC=C2OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.